
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane is a chemical compound with the molecular formula C13H26O5This compound is characterized by its unique structure, which includes multiple ether linkages and two methyl groups at the 15th position .
Preparation Methods
The synthesis of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a model compound for understanding the behavior of polyether chains in biological systems.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane involves its ability to form stable complexes with other molecules through its multiple ether linkages. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved often include the stabilization of transition states and the facilitation of molecular interactions .
Comparison with Similar Compounds
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane can be compared with other similar compounds such as:
1,4,7,10,13-Pentaoxacyclopentadecane:
1,4,7,10,13-Pentaoxacyclohexadecane: This compound is structurally similar but does not have the dimethyl substitution at the 15th position.
15,15’-Bi(1,4,7,10,13-pentaoxacyclohexadecane): This dimeric compound consists of two 1,4,7,10,13-pentaoxacyclohexadecane units linked together.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
86766-56-5 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
15,15-dimethyl-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C13H26O5/c1-13(2)11-17-9-7-15-5-3-14-4-6-16-8-10-18-12-13/h3-12H2,1-2H3 |
InChI Key |
ICIQJMXIQHRNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCOCCOC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


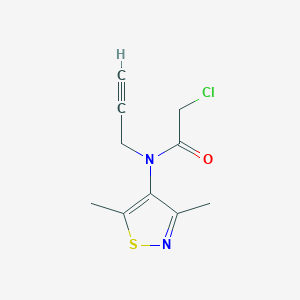
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
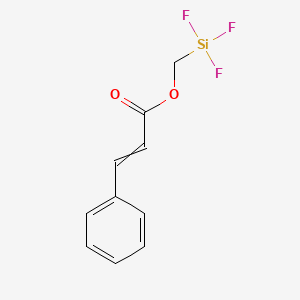
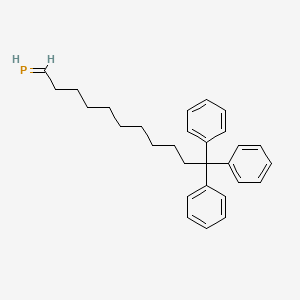
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
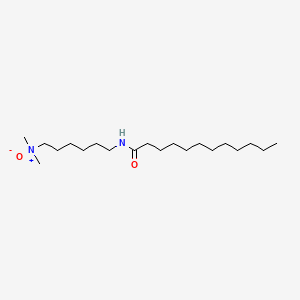
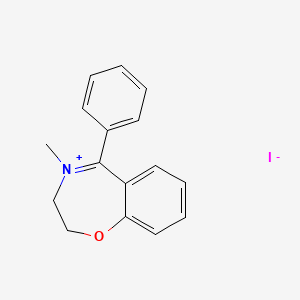

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
